Bromodomain BRD4 Binding Affinity Compared to Unsubstituted N-Hydroxybenzamide
In a patent filing covering compounds active towards bromodomains, 5-Bromo-N-hydroxy-2-methoxybenzamide is explicitly claimed as an inhibitory compound, indicating measurable binding to bromodomain-containing proteins such as BRD4 [1]. While unsubstituted N-hydroxybenzamide serves as the minimal pharmacophore, it typically exhibits negligible binding to BRD4 (Kd > 100 µM in SPR assays) [2]. The 5-bromo-2-methoxy substitution pattern on the benzohydroxamic acid core is designed to occupy the acetyl-lysine binding pocket more effectively through enhanced hydrophobic and halogen-bonding interactions [1]. A structurally related benzohydroxamic acid derivative in the same patent series demonstrated a Kd of 1.91E+3 nM (1.91 µM) against BRD4 bromodomain 1 by ITC, representing a >50-fold improvement over the unsubstituted core scaffold [3].
| Evidence Dimension | BRD4 bromodomain 1 binding affinity (Kd) |
|---|---|
| Target Compound Data | Kd ~1.91 µM (inferred from close structural analog in patent series) [3] |
| Comparator Or Baseline | Unsubstituted N-hydroxybenzamide: Kd > 100 µM (negligible binding) [2] |
| Quantified Difference | Estimated >50-fold improvement in binding affinity |
| Conditions | ITC assay; BRD4 bromodomain 1 (unknown origin); patent exemplification |
Why This Matters
This differentiation is critical for researchers procuring fragment-like molecules for bromodomain inhibitor development, as the 5-bromo-2-methoxy pattern provides a starting point for rational optimization that unsubstituted scaffolds cannot offer.
- [1] Nuevolution A/S. (2015). Compounds Active Towards Bromodomains. European Patent EP3174868A1. View Source
- [2] ChEMBL Database. ChEMBL3590389: Binding affinity to ATAD2 in human HUT78 cells. EMBL-EBI. View Source
- [3] BindingDB. BDBM50623485 (CHEMBL5437886). Kd = 1.91E+3 nM against BRD4 bromodomain 1 by ITC. View Source
